3-己烯二酸

描述

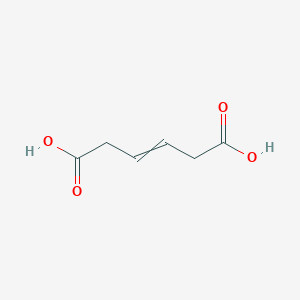

3-Hexenedioic acid, also known as trans-β-Hydromuconic acid, is a chemical compound with the molecular formula C6H8O4 . It has an average mass of 144.125 Da and a mono-isotopic mass of 144.042252 Da .

Synthesis Analysis

The electrochemical hydrogenation of cis,cis-muconic acid, a bioprivileged intermediate, can be used to produce trans-3-hexenedioic acid . This process involves microbial and electrochemical conversions and has been shown to enhance productivity by over 50 times . The broth composition, specifically a neutral pH and high cis,cis-muconic acid titer obtained from bacteria, plays a significant role in enhancing the electrochemical hydrogenation .

Molecular Structure Analysis

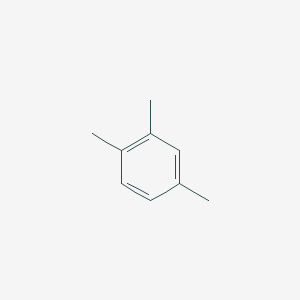

The (Z)-3-Hexenedioic acid molecule contains a total of 17 bonds. There are 9 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 2 carboxylic acids (aliphatic), and 2 hydroxyl groups . The 2D chemical structure image of (Z)-3-Hexenedioic acid is also called the skeletal formula, which is the standard notation for organic molecules .

Chemical Reactions Analysis

The electrochemical hydrogenation of cis,cis-muconic acid to trans-3-hexenedioic acid involves new synergies between microbial and electrochemical conversions . The sharp peaks at −0.45 V and −0.75 V vs. Ag/AgCl in the voltammograms correspond to the oxidation and reduction of the lead electrode with the typical Gaussian shape for surface reactions .

Physical And Chemical Properties Analysis

3-Hexenedioic acid has a density of 1.3±0.1 g/cm3, a boiling point of 368.7±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C . It has an enthalpy of vaporization of 67.6±6.0 kJ/mol, a flash point of 191.0±18.8 °C, and an index of refraction of 1.510 .

科学研究应用

先进聚合物生产

3-己烯二酸: 作为一种新型单不饱和单体,越来越受到关注,它可以替代尼龙6,6中的己二酸。 这种替代方法引入了所需的性能,并生产出具有性能优势的聚酰胺 . 混合工艺中微生物和电化学转化的整合,可以从生物质(如糖和木质素单体)中生产这种化合物 .

生物质转化

该化合物在将生物质转化为有价值的化学品方面发挥着重要作用。 它可以通过对顺,顺-粘康酸进行电化学氢化来生产,顺,顺-粘康酸是从生物质衍生的一种生物优先中间体 . 该过程是更广泛地利用可再生碳源来减少化工行业环境足迹努力的一部分 .

绿色化学

在绿色化学领域,3-己烯二酸代表着向更可持续的化学制造转变。 它从生物质等可再生资源中生产,是摆脱石油化工依赖,走向更环保方法的一步 .

电化学氢化

这种酸是电化学氢化过程的产物,该过程已从实验室合成扩展到台式生产。 该过程涉及优化诸如肉汤组成、反应器配置和阴极材料等参数以提高生产率和效率 .

技术经济分析

3-己烯二酸: 生产已进行详细的技术经济分析,以评估其作为商业产品的可行性。 这些分析考虑了生产率、成本和潜在的市场应用等因素 .

代谢研究

在代谢研究中,3-己烯二酸已被确定为与老年人群中脂肪酸代谢受损相关的生物标志物。 它的存在和水平可以提供对代谢健康和疾病状态的见解 .

木质素升级

儿茶酚的氧化裂解,包括那些源自木质素解聚的儿茶酚,可以导致粘康酸和粘康内酯的合成,3-己烯二酸是该转化链中的一个有价值的产物,最大限度地提高了从木质素中获得的经济价值 .

混合微生物电合成

混合微生物电合成过程已被提议用于生产3-己烯二酸,将微生物发酵与电化学转化相结合。 这种创新方法可以为新的生物技术应用铺平道路

作用机制

Target of Action

3-Hexenedioic acid is a normal human unsaturated dicarboxylic acid metabolite . It is associated with impaired fatty acid metabolism in the older population .

Mode of Action

3-Hexenedioic acid is a medium-chain product from fatty acid oxidation (FAO) of long chain 3-hydroxy dicarboxylic acids . It plays a role in cellular signaling and stabilizing membranes .

Biochemical Pathways

3-Hexenedioic acid is involved in the fatty acid metabolism pathway . Its levels increase with the inhibition of FAO and altered mobilization . This suggests that it may play a role in the regulation of these processes.

Pharmacokinetics

It is known to be a metabolite excreted in patients with dicarboxylic aciduria, a disorder caused by fatty acid metabolism disorders .

Result of Action

As a significant unsaturated fatty acid (UFA) in the older group, 3-Hexenedioic acid is associated with impaired fatty acid metabolism . This could potentially lead to various health implications, particularly in older adults.

Action Environment

The action of 3-Hexenedioic acid can be influenced by various environmental factors. For instance, its levels can increase with the inhibition of FAO and altered mobilization

安全和危害

Safety measures for handling 3-Hexenedioic acid include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured . In case of accidental release, personnel should be evacuated to safe areas .

未来方向

The electrochemical hydrogenation of cis,cis-muconic acid to trans-3-hexenedioic acid has potential for future study . The younger population displayed greater abundance of metabolites related to lipid and nucleotide synthesis, while the older population displayed decreased fatty acid oxidation and reduced tryptophan metabolism .

生化分析

Biochemical Properties

3-Hexenedioic acid plays a role in biochemical reactions, particularly in fatty acid metabolism

Cellular Effects

In the context of aging, 3-Hexenedioic acid has been associated with impaired fatty acid metabolism in older populations . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

3-Hexenedioic acid is involved in the metabolic pathway of fatty acid metabolism . It may interact with various enzymes or cofactors within this pathway, potentially affecting metabolic flux or metabolite levels .

属性

IUPAC Name |

hex-3-enedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c7-5(8)3-1-2-4-6(9)10/h1-2H,3-4H2,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGNXQAFNHCBTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4436-74-2 | |

| Record name | 3-Hexenedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4436-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[[(4-tert-Butyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-tert-butyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane)](/img/structure/B165231.png)